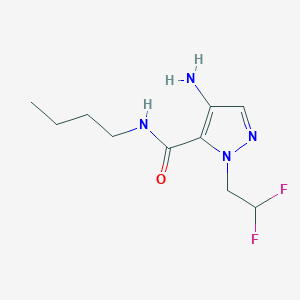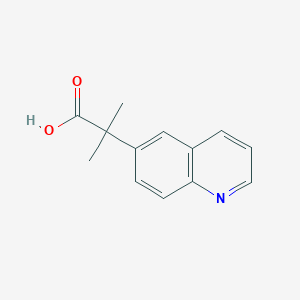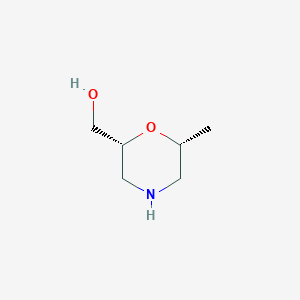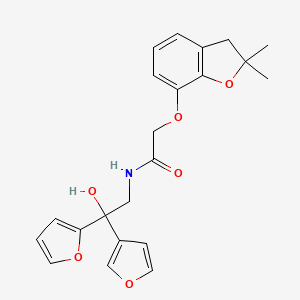
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide, also known as NMSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is a yellow crystalline powder.
Wirkmechanismus
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity. This, in turn, leads to the activation of various signaling pathways, resulting in cellular proliferation, differentiation, and survival.
Biochemical and physiological effects:
Studies have shown that N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide has potent anticancer properties and can induce cell death in various cancer cell lines. Moreover, it has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines. Additionally, it has been shown to have a neuroprotective effect by protecting neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in lab experiments is its high potency and selectivity towards PTPs. However, its limited solubility in aqueous solutions can pose a challenge in some experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in in vivo experiments.
Zukünftige Richtungen
There is a growing interest in exploring the potential applications of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in various fields of scientific research. Some of the future directions include:
1. Developing more potent and selective analogs of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide for use as therapeutic agents.
2. Investigating the role of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in regulating epigenetic modifications and gene expression.
3. Exploring the potential use of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in the treatment of neurodegenerative diseases.
4. Investigating the potential use of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide as a diagnostic tool for cancer and other diseases.
5. Studying the pharmacokinetics and pharmacodynamics of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide to optimize its use in clinical settings.
In conclusion, N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory effect on PTPs makes it a promising candidate for the development of therapeutic agents for various diseases. However, further studies are needed to fully explore its potential and optimize its use in clinical settings.
Synthesemethoden
The synthesis of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide involves a multi-step process that includes the reaction of 5-nitroanthranilic acid with thionyl chloride, followed by the reaction with 3-methanesulfonylpropionyl chloride and the subsequent reaction with 1-cyano-1-methylpropane. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-methylsulfonyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-4-13(2,8-14)15-12(17)9-5-10(16(18)19)7-11(6-9)22(3,20)21/h5-7H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMVVRUDHIBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate](/img/structure/B2973224.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2973225.png)



![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)


![ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2973237.png)
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2973238.png)
![3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2973240.png)


![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)